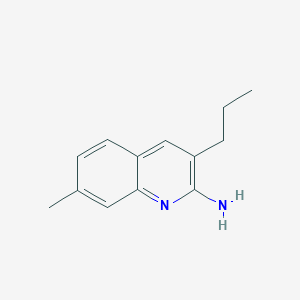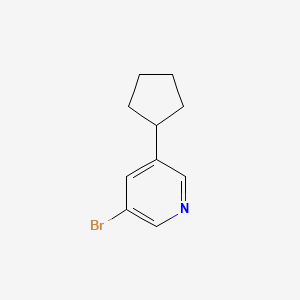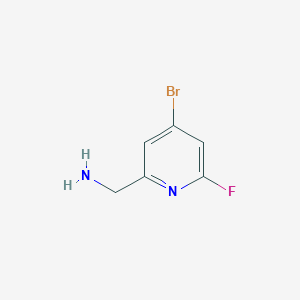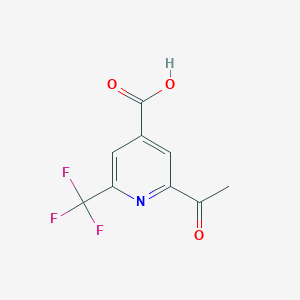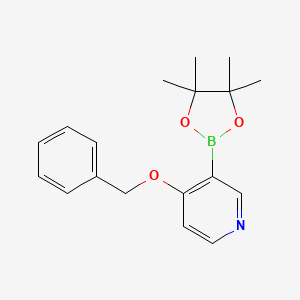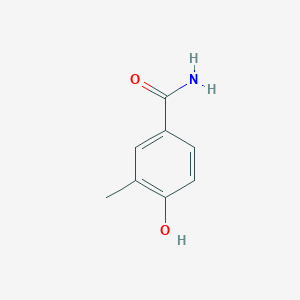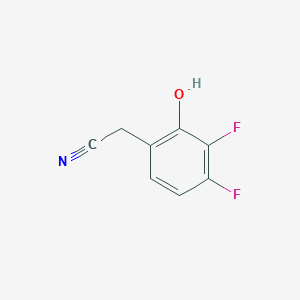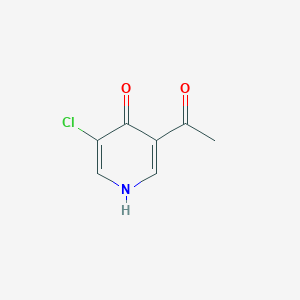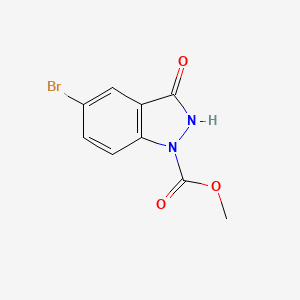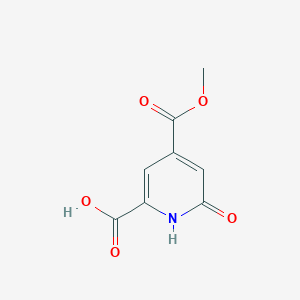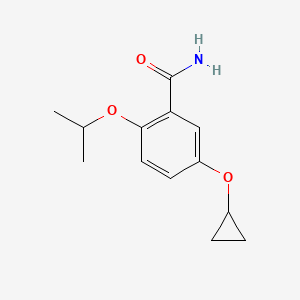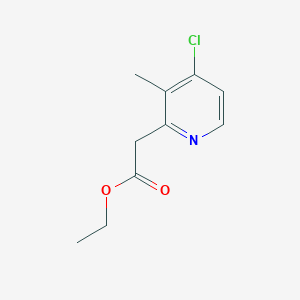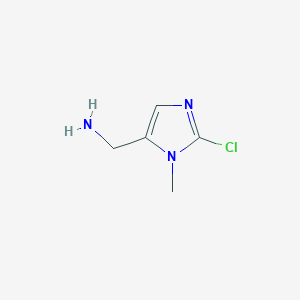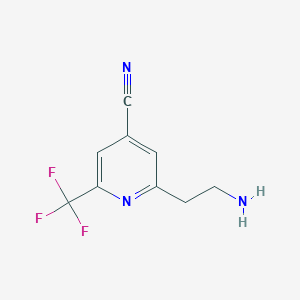
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is a compound that features a trifluoromethyl group attached to an isonicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as CF3SO2Na under mild conditions to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by reagents like CF3SO2Na.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications:
作用机制
The mechanism by which 2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl-substituted 2H-furan-amines: These compounds also feature the trifluoromethyl group and are used in various synthetic applications.
Uniqueness
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of the trifluoromethyl group with the isonicotinonitrile core.
属性
分子式 |
C9H8F3N3 |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-4-6(5-14)3-7(15-8)1-2-13/h3-4H,1-2,13H2 |
InChI 键 |
YSRYGUWLUACEET-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CCN)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


